REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:12])=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]1=[O:13].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:14][CH2:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[N:2]([CH3:1])[C:3](=[O:13])[CH:4]=[CH:5]2
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Name
|
|
Quantity
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22 g
|
Type
|
reactant
|
Smiles
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CN1C(C=CC2=CC(=CC=C12)C)=O
|
Name
|
|
Quantity
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23 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heat lamp
|
Type
|
CUSTOM
|
Details
|
the free radical reaction
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Type
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TEMPERATURE
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Details
|
During this time, the reaction achieved reflux
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
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Details
|
the mixture was concentrated to a small volume and ethyl acetate (400 mls) and water (150 mls)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on silica gel using 35% ethyl acetate/toluene
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C2C=CC(N(C2=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |